3'-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with thioamide under acidic conditions to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 3’-(4-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
- 3’-(4-Bromophenyl)-1-[(3-bromophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
Uniqueness
The presence of fluorine atoms in 3’-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H16F2N2O2S |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C23H16F2N2O2S/c24-16-8-10-18(11-9-16)27-21(28)14-30-23(27)19-6-1-2-7-20(19)26(22(23)29)13-15-4-3-5-17(25)12-15/h1-12H,13-14H2 |
InChI Key |
JLXKGYWQVRTEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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